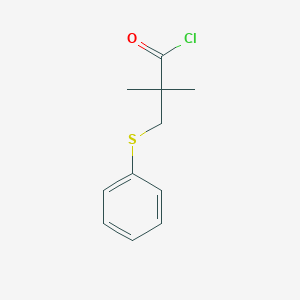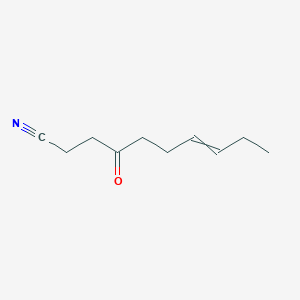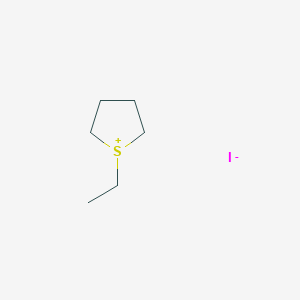
1-Ethylthiolan-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylthiolan-1-ium iodide is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, and this compound is characterized by the presence of an ethyl group attached to the sulfur atom, forming a positively charged thiolanium ion paired with an iodide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium iodide can be synthesized through the alkylation of thiolane with ethyl iodide. The reaction typically involves the following steps:
Starting Materials: Thiolane and ethyl iodide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Procedure: Thiolane is dissolved in the solvent, and ethyl iodide is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix thiolane and ethyl iodide.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.
Purification: The crude product is purified using industrial crystallization techniques and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylthiolan-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiolanium ion can be achieved using reducing agents like sodium borohydride, leading to the formation of thiolane.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or peracids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium bromide, or sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane.
Substitution: Corresponding thiolanium salts with different anions.
Aplicaciones Científicas De Investigación
1-Ethylthiolan-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Ethylthiolan-1-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The positively charged thiolanium ion can interact with negatively charged biological molecules such as proteins and nucleic acids.
Pathways: The compound can undergo redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules and affect cellular processes.
Comparación Con Compuestos Similares
1-Ethylthiolan-1-ium iodide can be compared with other similar compounds, such as:
1-Methylthiolan-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.
1-Propylthiolan-1-ium iodide: Similar structure but with a propyl group instead of an ethyl group.
Thiolanium iodide: Lacks the alkyl substituent on the sulfur atom.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
64699-70-3 |
|---|---|
Fórmula molecular |
C6H13IS |
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
1-ethylthiolan-1-ium;iodide |
InChI |
InChI=1S/C6H13S.HI/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
VHGBMBKPVSGUSY-UHFFFAOYSA-M |
SMILES canónico |
CC[S+]1CCCC1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



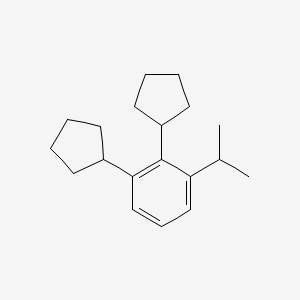
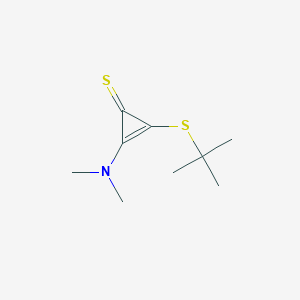


![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)


![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
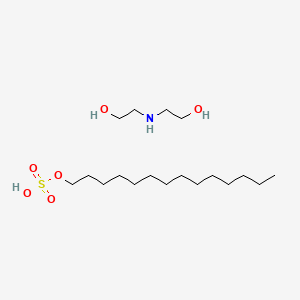

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
